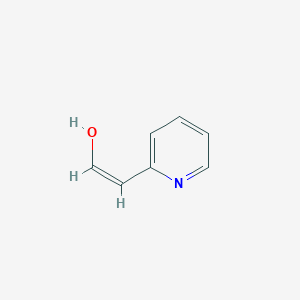
(Z)-2-(Pyridin-2-yl)ethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Pyridin-2-yl)ethenol: is an organic compound characterized by the presence of a pyridine ring attached to an ethenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-(Pyridin-2-yl)ethenol involves the aldol condensation of pyridine-2-carbaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to favor the formation of the (Z)-isomer.
Grignard Reaction: Another approach involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-2-(Pyridin-2-yl)ethenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (Z)-2-(Pyridin-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents such as halogens or organometallic compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.
Reduction: (Z)-2-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Ligand Synthesis: (Z)-2-(Pyridin-2-yl)ethenol is used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Catalysis: Utilized in catalytic processes for the production of fine chemicals.
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or metal ions. The pyridine ring can coordinate with metal centers, while the ethenol group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
(E)-2-(Pyridin-2-yl)ethenol: The (E)-isomer differs in the spatial arrangement of the ethenol group.
2-(Pyridin-2-yl)ethanol: Lacks the double bond present in (Z)-2-(Pyridin-2-yl)ethenol.
Pyridine-2-carbaldehyde: Precursor in the synthesis of this compound.
Uniqueness:
Structural Features: The (Z)-configuration imparts unique steric and electronic properties.
Reactivity: The presence of both the pyridine ring and the ethenol group allows for diverse chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
(Z)-2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4- |
Clé InChI |
AWHPVMOPHMGEGW-XQRVVYSFSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C\O |
SMILES canonique |
C1=CC=NC(=C1)C=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
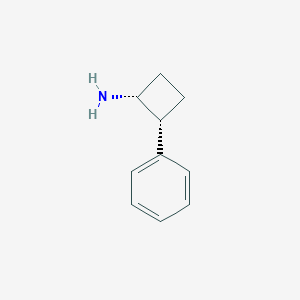
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
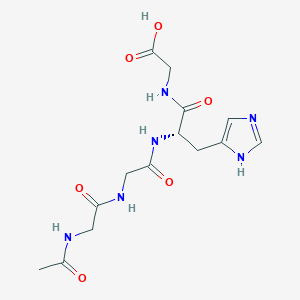
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
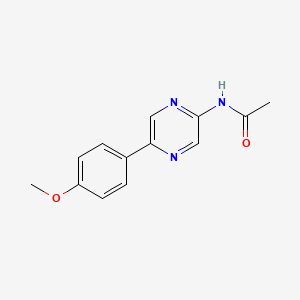

![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)
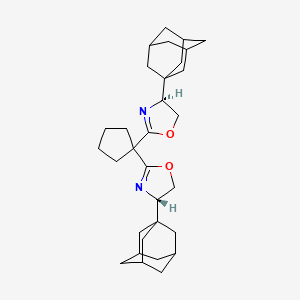
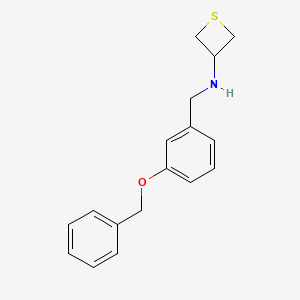
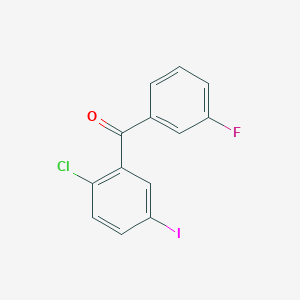

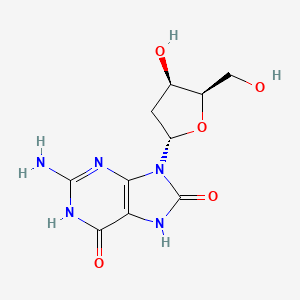
![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)
